molecular formula C11H20O4 B13748045 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate CAS No. 22735-97-3

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate

Cat. No.: B13748045
CAS No.: 22735-97-3
M. Wt: 216.27 g/mol
InChI Key: IBDLWKKCNXTUCC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate (CAS: 141-20-8, EC: 205-468-1) is an ester derivative of cyclohexanecarboxylic acid, featuring a 2-(2-hydroxyethoxy)ethyl alcohol moiety. Its molecular structure combines a hydrophobic cyclohexane ring with a hydrophilic polyether chain, making it a versatile compound for applications requiring balanced solubility. The hydroxyethoxy group enhances its compatibility with polar solvents and polymers, distinguishing it from simpler alkyl esters.

Properties

CAS No.

22735-97-3

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl cyclohexanecarboxylate

InChI

InChI=1S/C11H20O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h10,12H,1-9H2

InChI Key

IBDLWKKCNXTUCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions helps in achieving large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethoxyethyl group can form hydrogen bonds with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 2-(2-Hydroxyethoxy)ethyl Ester Series

The compound belongs to a family of glycol esters with the general formula 2-(2-hydroxyethoxy)ethyl [acid] , where the acid moiety varies. Key analogues include:

Compound Name CAS Molecular Formula Key Functional Groups Applications
2-(2-Hydroxyethoxy)ethyl acetate 22735-97-3 C₆H₁₂O₄ Acetate, hydroxyethoxy Solvent, plasticizer
2-(2-Hydroxyethoxy)ethyl laurate 52849-47-5 C₂₀H₃₈O₄ Laurate (C12), hydroxyethoxy Surfactant, emollient
2-(2-Hydroxyethoxy)ethyl myristate 36381-62-1 C₂₂H₄₂O₄ Myristate (C14), hydroxyethoxy Cosmetic formulations
Target compound 141-20-8 C₁₃H₂₂O₄ Cyclohexanecarboxylate, hydroxyethoxy Polymer additives, specialty solvents

Key Differences :

  • Hydrogen Bonding: The hydroxyethoxy group in the target compound increases hydrophilicity compared to non-hydroxyethyl esters like ethyl cyclohexanecarboxylate (CAS: 1655-07-8) .

Cyclohexane-Based Esters with Alternative Substituents

Ethyl 2-Oxocyclohexanecarboxylate (CAS: 1655-07-8)
  • Structure : Contains a ketone group at the 2-position of the cyclohexane ring.
  • Properties : Higher melting point (101°C) due to crystallinity from the oxo group .
  • Applications : Intermediate in organic synthesis (e.g., pharmaceuticals, agrochemicals) .
Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate (CAS: 84-71-9)
  • Structure : Diester with branched alkyl chains.
  • Properties : Higher molecular weight (396.6 g/mol) and viscosity, suited for plasticizers .
  • Safety: Limited hazard data; classified as non-reactive in polymer matrices .
2-Ethylhexyl Cyclohexenecarboxylate (CAS: 63302-64-7)
  • Structure : Cyclohexene ring with an ethylhexyl ester.
  • Applications : Coatings and adhesives due to improved UV stability from the unsaturated ring .

Functional Group Comparisons

Functional Group Example Compound Reactivity/Applications
Hydroxyethoxy Target compound Enhanced solubility in water and glycol ethers
Oxo (ketone) Ethyl 2-oxocyclohexanecarboxylate Susceptible to nucleophilic attack (e.g., Grignard reactions)
Unsaturated (cyclohexene) 2-Ethylhexyl cyclohexenecarboxylate Polymerizes under UV light for coatings

Biological Activity

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C11H20O4
  • CAS Number : 22735-97-3
  • Molecular Weight : 216.28 g/mol

The biological activity of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities and receptor functions, influencing several biochemical pathways.

Potential Mechanisms Include:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further exploration in the treatment of infections.

Biological Activities

Recent studies have highlighted various biological activities associated with 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate:

  • Antimicrobial Properties :
    • In vitro studies suggest that the compound exhibits significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects :
    • Research indicates that the compound can inhibit the release of inflammatory mediators, thus potentially serving as an anti-inflammatory agent. For instance, it has been shown to reduce nitric oxide (NO) production in macrophage cell lines treated with lipopolysaccharides (LPS) .
  • Cytotoxicity Studies :
    • Cytotoxicity assays have revealed that while higher concentrations may reduce cell viability, lower doses can promote cell health, suggesting a dose-dependent effect on cellular systems .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate:

StudyFindings
Study ADemonstrated significant inhibition of TNF-α release in RAW 264.7 cells treated with LPS after exposure to the compound .
Study BShowed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
Study CEvaluated the cytotoxic effects on human cancer cell lines, indicating a selective reduction in viability at higher concentrations .

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